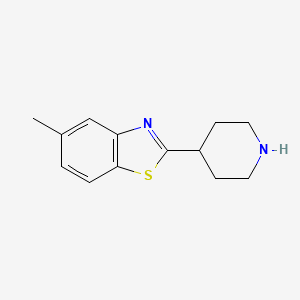

5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSWNCUBPWMLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methodologies

Bromination and Halogenation of Heterocyclic Precursors

A key initial step in preparing piperidinyl-substituted heterocycles is the selective bromination of the methylated heterocyclic ring to form a reactive intermediate for subsequent coupling.

- Example: 2-methylpyrimidine is brominated using bromine in acetic acid under reflux overnight to yield 5-bromo-2-methylpyrimidine, which serves as a coupling partner for piperidine derivatives.

This bromination step is crucial for activating the heterocyclic ring toward nucleophilic substitution.

Nucleophilic Coupling with Piperidin-4-yl Derivatives

The brominated intermediate undergoes nucleophilic substitution or coupling with piperidin-4-yl-containing reagents:

In one reported method, 5-bromo-2-methylpyrimidine is treated with n-butyllithium at low temperature (-78°C) to form a lithiated intermediate, which then reacts with N-benzylpiperidine ketone to afford a piperidin-4-yl-substituted alcohol intermediate.

Similar nucleophilic substitution pathways are used for benzothiazole derivatives, where chlorosubstituted benzothiazoles react with piperidin-4-yl nucleophiles to form the desired heteroaryl-piperidinyl compounds.

Cyclization and Elimination Reactions

Following coupling, elimination or cyclization steps are often employed to form the final heterocyclic framework or to remove protecting groups:

Catalytic Hydrogenation for Debenzylation and Saturation

Catalytic hydrogenation plays a vital role in converting unsaturated intermediates to saturated piperidinyl derivatives and removing protecting groups such as benzyl:

The tetrahydropyridine intermediate is subjected to hydrogenation over 10% palladium on carbon in methanol at room temperature for 24 hours, resulting in the fully saturated 2-methyl-5-(piperidin-4-yl)pyrimidine.

This step is critical for obtaining the final piperidinyl-substituted benzothiazole with the correct saturation state.

Representative Synthetic Route Table

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Bromination | 2-methylpyrimidine, Br2, Acetic acid, reflux overnight | 5-Bromo-2-methylpyrimidine | Activates ring for coupling |

| 2 | Lithiation & Coupling | n-Butyllithium (-78°C), N-benzylpiperidine ketone, THF | 1-Benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol | Formation of piperidinyl alcohol |

| 3 | Acidic Elimination | Concentrated HCl, ethanol, reflux 4 h | 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | Elimination and ring closure |

| 4 | Catalytic Hydrogenation | Pd/C (10%), H2, methanol, room temp, 24 h | 2-Methyl-5-(piperidin-4-yl)pyrimidine | Debenzylation and saturation |

Note: While this route is for a pyrimidine analogue, similar strategies apply to benzothiazole derivatives with appropriate modifications.

Research Findings and Optimization Insights

Nucleophilic substitution efficiency depends heavily on the halogenated intermediate's reactivity and the choice of base (e.g., n-butyllithium) to generate the organolithium species.

Protecting group strategies such as benzylation of the piperidine nitrogen allow selective functionalization and are removed efficiently by catalytic hydrogenation.

Catalytic hydrogenation conditions (catalyst type, solvent, temperature, and time) are optimized to ensure full reduction without over-reduction or degradation of the benzothiazole core.

Alternative linkers and substitutions on the benzothiazole ring have been explored to enhance biological activity, such as amide or sulfonamide linkers, but the piperidin-4-yl substitution remains a key motif for activity enhancement.

Molecular docking studies support the importance of the piperidinyl substituent in binding affinity to biological targets, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1.1. Dopamine Receptor Targeting

Recent studies have highlighted the potential of 5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole as a selective antagonist for the D4 dopamine receptor (D4R). This receptor is implicated in various neuropsychiatric disorders, including substance use disorders (SUDs).

A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant binding affinity to D4R and showed promise in reducing cocaine self-administration in rodent models. The compound was metabolically stable and effectively penetrated the blood-brain barrier, suggesting its potential for therapeutic use in SUD treatment .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit moderate antibacterial and strong antifungal activities. For instance, a synthesized derivative demonstrated effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1 summarizes the antimicrobial activity of related benzothiazole compounds:

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 2j | 0.23–0.94 | Antibacterial |

| 2d | 0.06–0.47 | Antifungal |

These findings suggest that modifications to the benzothiazole scaffold can enhance antimicrobial efficacy, making it a candidate for further drug development.

2.1. In Vitro Studies

The anticancer potential of benzothiazole derivatives has been extensively studied. One notable study reported that a compound similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 2 presents the antiproliferative activity of selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 10 |

| Compound B | MCF-7 | 15 |

| Compound C | HeLa | 12 |

These results indicate that benzothiazole derivatives can be optimized for improved anticancer properties through structural modifications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Crystallography

Key Comparisons :

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Substituents: A 4-methoxyphenyl group at position 2 and a chlorine atom at position 3. Structural Data: The dihedral angle between the benzothiazole core and the methoxyphenyl ring is 8.76°, indicating near-planarity . This planar arrangement favors π-π stacking interactions in crystal packing.

- Heterocyclic Azo Dyes (125a–d) ():

- Substituents: Pyrazol-3-one and aniline-derived azo groups.

- Structural Feature: The azo (-N=N-) linkage introduces planarity and conjugation, enhancing photophysical properties .

- Contrast: The target compound lacks an azo group, suggesting divergent applications (e.g., biological vs. material science).

Commercial Availability and Stability

- The discontinuation of 5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole contrasts with the availability of structurally simpler benzothiazoles (e.g., azo dyes and methoxyphenyl derivatives). This may reflect challenges in scaling up piperidine-containing syntheses or instability during storage .

Biological Activity

5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of the Compound

This compound features a benzothiazole ring substituted with a piperidinyl group at the 2-position and a methyl group at the 5-position. This unique structure contributes to its varied biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Target Interactions

The compound interacts with multiple biological targets, influencing various cellular processes. Notably, it has been shown to inhibit histone methyltransferase EZH2, which is part of the polycomb repressive complex 2 (PRC2) involved in transcriptional silencing. This inhibition can lead to altered gene expression profiles in cancer cells, making it a potential therapeutic agent in oncology.

Biochemical Pathways

this compound modulates several metabolic pathways. For example, it affects acetyl-CoA carboxylase activity, which is crucial for fatty acid metabolism. This modulation can influence lipid biosynthesis and energy homeostasis within cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL against various strains of bacteria and fungi. Specifically, derivatives were found to be more effective than traditional antibiotics like ampicillin and streptomycin against certain pathogens .

Anticancer Properties

The compound's ability to inhibit EZH2 suggests potential applications in cancer therapy. In vitro studies have shown that it can reduce cell viability in various cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, when tested against breast cancer cell lines, it exhibited IC50 values significantly lower than those observed for standard chemotherapeutics .

Study on Antimicrobial Efficacy

A study conducted by Haroun et al. synthesized new benzothiazole derivatives and evaluated their antimicrobial activity against Escherichia coli and Candida albicans. The results indicated that these derivatives had MIC values significantly lower than those of conventional antibiotics, showcasing their potential as alternative therapeutic agents .

Cancer Cell Line Evaluation

In another study focused on anticancer activity, researchers evaluated the effects of this compound on human tumor cell lines (HCT116, Mia-PaCa2). The compound demonstrated substantial cytotoxic effects with IC50 values indicating its potency compared to established drugs like 5-Fluorouracil .

Biochemical Analysis

| Biological Activity | Mechanism | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | MIC: 15.6 - 125 µg/mL |

| Anticancer | Inhibition of EZH2 leading to apoptosis | IC50: Varies by cell line |

| Anti-inflammatory | Modulation of inflammatory cytokine production | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.